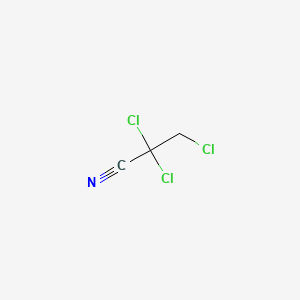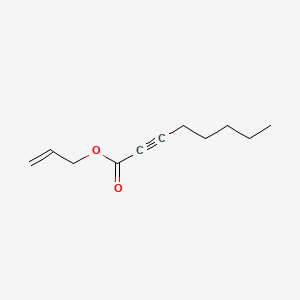
4-メチルピペラジン-1-カルボン酸メチル
概要
説明
Methyl 4-methylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
科学的研究の応用
Methyl 4-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting central nervous system disorders.
Industry: Utilized in the production of polymers and other materials with specific properties
作用機序
Target of Action
Methyl 4-methylpiperazine-1-carboxylate is a small molecule that has been found to interact with several targets. The primary targets of Methyl 4-methylpiperazine-1-carboxylate are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in various biological processes, including protein degradation and cellular homeostasis .
Mode of Action
It is believed that the compound interacts with its targets by binding to their active sites, thereby inhibiting their enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 4-methylpiperazine-1-carboxylate is currently unknown .
Result of Action
The molecular and cellular effects of Methyl 4-methylpiperazine-1-carboxylate’s action are largely dependent on its interaction with its targets. By inhibiting the activity of Candidapepsin-2 and Cathepsin L2, Methyl 4-methylpiperazine-1-carboxylate can potentially alter various cellular processes controlled by these enzymes .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-methylpiperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine-1-formyl chloride hydrochloride with methanol in the presence of a base such as sodium cyanide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the synthesis of methyl 4-methylpiperazine-1-carboxylate often involves large-scale batch reactions. The process may include steps such as the condensation of 4-methylpiperazine with methyl bromoacetate, followed by deprotection and purification steps to obtain the final product .
化学反応の分析
Types of Reactions
Methyl 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
類似化合物との比較
Similar Compounds
4-Methyl-1-piperazinecarbonyl chloride: Used in similar synthetic applications.
N-Boc piperazine: A protected form of piperazine used in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative used as a building block in chemical synthesis.
Uniqueness
Methyl 4-methylpiperazine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other piperazine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical characteristics .
特性
IUPAC Name |
methyl 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJWHXPIKDVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281614 | |
| Record name | methyl 4-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-85-2 | |
| Record name | 7560-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene](/img/structure/B1617729.png)








![(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde](/img/structure/B1617744.png)




